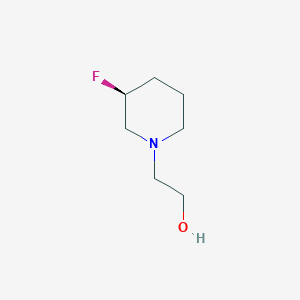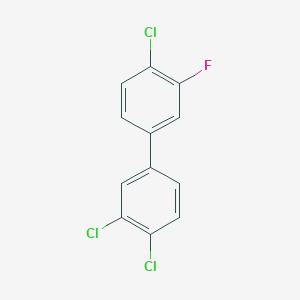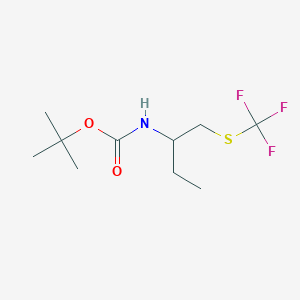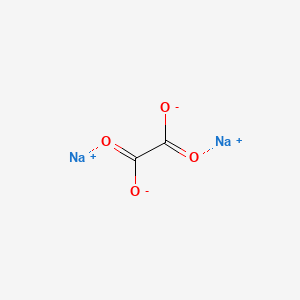
2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3; 2-Butenal (2,4-Dinitrophenyl)hydrazone-d3; Crotonaldehyde (2,4-Dinitrophenyl)hydrazone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3, also known as 2-Butenal (2,4-Dinitrophenyl)hydrazone-d3 or Crotonaldehyde (2,4-Dinitrophenyl)hydrazone-d3, is a chemical compound with the molecular formula C10H7D3N4O4. It is a derivative of crotonaldehyde and is often used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 typically involves the reaction of crotonaldehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Crotonaldehyde} + \text{2,4-Dinitrophenylhydrazine} \rightarrow \text{2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3} ]
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of 2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .
科学的研究の応用
2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with specific amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
類似化合物との比較
Similar Compounds
2-Butenal (2,4-Dinitrophenyl)hydrazone: A non-deuterated version of the compound.
Crotonaldehyde (2,4-Dinitrophenyl)hydrazone: Another name for the non-deuterated version.
2-Butenal oxime: A related compound with different functional groups.
Uniqueness
2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and isotope effects. This makes it valuable in research applications where isotopic labeling is required .
特性
分子式 |
C10H10N4O4 |
|---|---|
分子量 |
253.23 g/mol |
IUPAC名 |
N-[(Z)-[(E)-but-2-enylidene]amino]-2,3,5-trideuterio-4,6-dinitroaniline |
InChI |
InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3/b3-2+,11-6-/i4D,5D,7D |
InChIキー |
GFUVNGJSSAEZHW-RNPZPHSSSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1N\N=C/C=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
正規SMILES |
CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B11760292.png)

![7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11760318.png)
![Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B11760319.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760341.png)


![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)
![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11760368.png)
![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)


